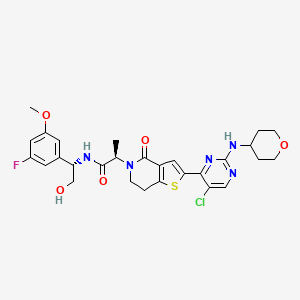
ERK1/2 inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ERK1/2 inhibitor 4 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. ERK1/2 inhibitors are being studied for their potential in treating various cancers, as the MAPK pathway is often deregulated in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route can vary depending on the desired structural features of the inhibitor. Common steps include:
Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Functionalization: Introduction of functional groups, such as hydroxyl, amino, or halogen groups, through reactions like nucleophilic substitution or electrophilic addition.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of ERK1/2 inhibitors involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and yield of the reactions. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance reaction rates and product quality .
Análisis De Reacciones Químicas
Types of Reactions
ERK1/2 inhibitor 4 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while nucleophilic substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
ERK1/2 inhibitor 4 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the MAPK pathway in cancer cell proliferation and survival.
Drug Development: ERK1/2 inhibitors are being explored as potential therapeutic agents for various cancers, including lung, melanoma, and colorectal cancers.
Cell Signaling Studies: Researchers use ERK1/2 inhibitors to dissect the signaling pathways involved in cell growth, differentiation, and apoptosis.
Mecanismo De Acción
ERK1/2 inhibitor 4 exerts its effects by binding to the ATP-binding site of ERK1/2, thereby preventing their activation by upstream kinases MEK1/2. This inhibition blocks the phosphorylation and subsequent activation of ERK1/2, which in turn prevents the phosphorylation of downstream targets involved in cell proliferation and survival . The inhibition of ERK1/2 also leads to the suppression of gene expression regulated by these kinases, thereby affecting various cellular processes .
Comparación Con Compuestos Similares
ERK1/2 inhibitor 4 can be compared with other ERK1/2 inhibitors such as:
Uniqueness
This compound is unique in its specific binding mode and its ability to inhibit both the catalytic activity and phosphorylation of ERK1/2. This dual mechanism of action provides a more comprehensive inhibition of the MAPK pathway, potentially leading to greater therapeutic efficacy .
Propiedades
Fórmula molecular |
C28H31ClFN5O5S |
|---|---|
Peso molecular |
604.1 g/mol |
Nombre IUPAC |
(2R)-2-[2-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxo-6,7-dihydrothieno[3,2-c]pyridin-5-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |
InChI |
InChI=1S/C28H31ClFN5O5S/c1-15(26(37)33-22(14-36)16-9-17(30)11-19(10-16)39-2)35-6-3-23-20(27(35)38)12-24(41-23)25-21(29)13-31-28(34-25)32-18-4-7-40-8-5-18/h9-13,15,18,22,36H,3-8,14H2,1-2H3,(H,33,37)(H,31,32,34)/t15-,22-/m1/s1 |
Clave InChI |
JPJKPWPSJCCCAQ-IVZQSRNASA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
SMILES canónico |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


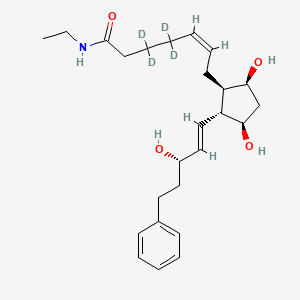
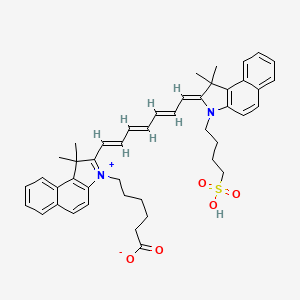
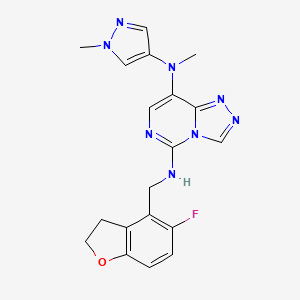
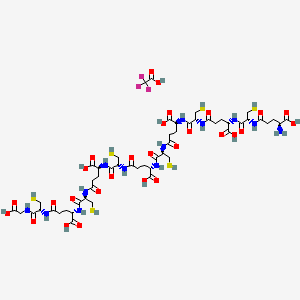

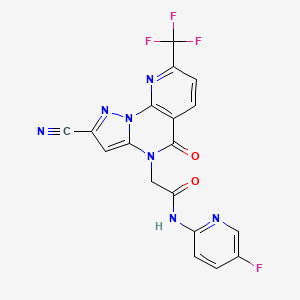
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
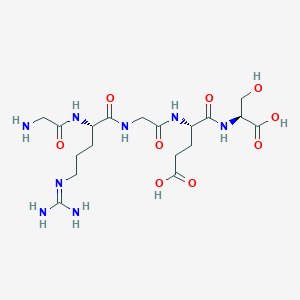
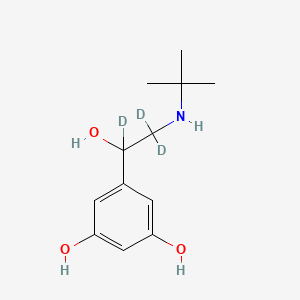
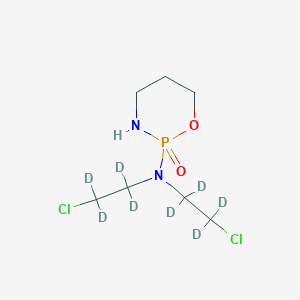

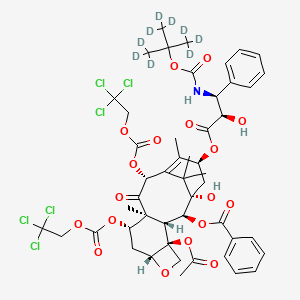
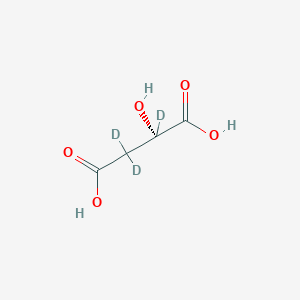
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
